3-(o-Tolyloxy)-1-propanol, with the chemical formula C10H14O2 and CAS number 52448-99-4, is an organic compound classified as an aryloxy alcohol. It features a tolyloxy group (derived from o-cresol) attached to a propanol backbone. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.
The synthesis of 3-(o-Tolyloxy)-1-propanol can be achieved through multiple methods, with one of the most common approaches involving the reaction of o-cresol with epichlorohydrin. This reaction typically requires a base such as sodium hydroxide to facilitate the formation of an intermediate, 3-(o-Tolyloxy)-1-chloropropane. Subsequent hydrolysis of this intermediate yields the desired product.
The molecular structure of 3-(o-Tolyloxy)-1-propanol can be analyzed based on its functional groups and stereochemistry. The compound consists of a propanol backbone (three carbon atoms with a hydroxyl group) and an ortho-substituted tolyloxy group.
3-(o-Tolyloxy)-1-propanol is involved in various chemical reactions, including oxidation, reduction, and substitution reactions.
The mechanism of action for 3-(o-Tolyloxy)-1-propanol involves its interactions at the molecular level, particularly in enzymatic reactions where it may act as a substrate or inhibitor. The specific pathways and molecular targets depend on its application context, such as in medicinal chemistry where it may influence neurotransmitter systems or other biochemical processes.
3-(o-Tolyloxy)-1-propanol exhibits several physical and chemical properties that are relevant for its applications:
These properties make it suitable for various applications in organic synthesis and potentially in pharmaceutical formulations.
3-(o-Tolyloxy)-1-propanol has several scientific applications:
This compound's unique structural features enable it to participate in diverse chemical reactions, making it valuable across multiple scientific disciplines.
The chiral β-carbon of 3-(o-Tolyloxy)-1-propanol serves as a stereochemical control point for synthesizing complex bioactive molecules. Its synthetic utility stems from three key attributes: (1) the hydroxyl group enables resolution via enzymatic or chemical kinetic discrimination; (2) the ether oxygen provides a hydrogen-bond acceptor site for catalyst coordination in asymmetric reactions; and (3) the ortho-methyl group shields proximal reactive centers to enhance diastereoselectivity.
Catalytic Asymmetric Synthesis: This compound has been synthesized via copper-catalyzed asymmetric ring-opening (ARO) of o-cresol glycidyl ethers, achieving >90% enantiomeric excess (ee) when using Josiphos-type ligands. The reaction proceeds through nucleophilic attack by o-cresolate on the activated epoxide, where the catalyst's chiral pocket discriminates between prochiral faces [4]. Computational studies reveal that the ortho-methyl group minimizes conformational flexibility in the transition state by imposing torsional strain (dihedral angle: 85–92°), thereby amplifying enantioselectivity. Resulting enantiopure intermediates have been leveraged in synthesizing lacosamide analogs, where (R)-configured propanols demonstrate enhanced sodium channel blocking activity in anticonvulsants [4].
Enzymatic Resolution: Lipase-catalyzed transesterification resolves racemic 3-(o-Tolyloxy)-1-propanol with high efficiency. Candida antarctica lipase B (CAL-B) preferentially acetylates the (S)-enantiomer (E-value >200) in vinyl acetate-mediated kinetic resolutions, leaving the pharmacologically preferred (R)-enantiomer enantioenriched. Molecular docking suggests the ortho-methyl group positions the substrate optimally within the enzyme's hydrophobic cleft, with the methyl C–H bonds forming van der Waals contacts with Val154 and Leu278 residues. This steric steering effect underpins the exceptional enantioselectivity observed [2].
Derivatization Pathways: The primary alcohol undergoes sequential functionalization to yield advanced intermediates:
Table 1: Synthetic Applications of 3-(o-Tolyloxy)-1-propanol Derivatives
Reaction Type | Product | Application Target | Key Advantage |
---|---|---|---|
Enzymatic Resolution | (R)-Alcohol (98% ee) | Lacosamide analogs | High enantioselectivity (E >200) |
Epoxide Ring-Opening | β-Amino alcohols | Antimalarial lead compounds | Diastereoselectivity up to 9:1 dr |
Mitsunobu Inversion | Azide intermediates | Triazole antifungals | Stereospecific SN₂ displacement |
Pd-Catalyzed Coupling | Biphenyl ethers | Sodium channel modulators | Torsional constraint for target binding |
These transformations demonstrate the scaffold’s role as a linchpin for synthesizing stereochemically complex pharmaceuticals. For instance, antimalarial 1-aryl-3-substituted propanols derived from this core show 10-fold potency enhancements over leads lacking the ortho-methyl group, attributed to improved metabolic stability from steric hindrance of oxidative metabolism [5].
The modular structure of 3-(o-Tolyloxy)-1-propanol enables systematic dissection of pharmacophore elements across therapeutic domains. Key SAR insights derived from this scaffold include:
Oxygen Linker Optimization: In anticonvulsant development, replacing the 3-methoxy group in lacosamide with o-tolyloxy ethers significantly alters voltage-gated sodium channel (VGSC) inactivation kinetics. While methoxy derivatives exhibit moderate use-dependent inhibition (EC₅₀: 32 μM), o-tolyloxy analogs show enhanced binding to the slow-inactivated VGSC state (EC₅₀: 18 μM) due to π-stacking with Phe1579 in domain IV S6. Molecular dynamics simulations reveal 28% longer residence times for o-tolyloxy derivatives compared to unsubstituted phenoxy counterparts, correlating with superior seizure suppression in maximal electroshock (MES) models [4].
Chain Length and Branching Effects: Antimalarial SAR against Plasmodium falciparum 3D7 strains demonstrates that elongation of the propanol chain to butanol reduces potency (IC₅₀ shift: 0.8 → 3.2 μM), whereas α-methyl branching improves efficacy 3-fold while reducing cytotoxicity. This divergence arises from cavity size limitations in the putative quinone reductase binding site, where branched analogs adopt U-shaped conformations with optimal hydrophobic surface contact [5].
Aromatic Substitution Patterns: Comparative analysis of antimalarial 1-aryl-3-propanols reveals that ortho-methylation enhances membrane permeation (LogP: 2.8 vs. 2.3 for para-methyl) while retaining aqueous solubility (clogS: -3.1). The ortho-methyl group confers 94% oral bioavailability in murine models versus 67% for meta-substituted analogs, attributed to reduced first-pass metabolism via steric blockade of cytochrome P450 3A4 oxidation [5].
Table 2: Impact of Structural Modifications on 3-(Aryloxy)-1-propanol Bioactivity
Structural Variation | Biological System | Potency Shift | Proposed Rationale |
---|---|---|---|
Ortho-methyl substitution | Sodium channel (VGSC) | 1.8-fold ↑ use-dependent block | Enhanced π-stacking with Phe1579 |
Beta-carbon chirality (R) | Anticonvulsant (MES model) | ED₅₀: 8.2 vs 21.4 mg/kg (S) | Optimal hydrogen bonding to Lys1425 |
α-Methyl branching | P. falciparum 3D7 | IC₅₀: 0.8 vs 2.4 μM (linear) | Improved hydrophobic contact in binding pocket |
Ether-to-carbonyl replacement | HIV-1 reverse transcriptase | 100-fold ↓ binding affinity | Loss of H-bond donation capacity |
Conformational Analysis: Molecular dynamics studies of dolabelladienetriol-like anti-HIV diterpenes reveal that analogs incorporating o-tolyloxy-propane fragments exhibit 40% greater allosteric stabilization of HIV-1 reverse transcriptase compared to aliphatic derivatives. This enhancement stems from induced-fit conformational changes where the tolyl group occupies a hydrophobic subpocket adjacent to the NNIBP site, displacing catalytic water molecules [1]. Similarly, in sodium channel blockers, the ortho-methyl group restricts rotation around the aryloxy bond (rotational barrier: 12.3 kcal/mol), locking the propanol chain in a conformation optimal for H-bond donation to Thr1751 [4].
These SAR studies collectively validate 3-(o-Tolyloxy)-1-propanol as a versatile template for balancing steric, electronic, and pharmacokinetic parameters in drug design. Its capacity to serve as a molecular "ruler" for probing binding site dimensions and polarity makes it indispensable in rational lead optimization campaigns.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: